2,5-dichloro-4-methoxy-N-(quinolin-3-yl)benzene-1-sulfonamide
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Overview
Description
2,5-Dichloro-4-methoxy-N-(quinolin-3-yl)benzene-1-sulfonamide is a synthetic organic compound characterized by its complex aromatic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dichloro-4-methoxy-N-(quinolin-3-yl)benzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Nitration and Reduction: The initial step often involves the nitration of 2,5-dichloro-4-methoxybenzene to introduce a nitro group, followed by reduction to form the corresponding amine.
Sulfonation: The amine is then subjected to sulfonation using chlorosulfonic acid to introduce the sulfonamide group.
Coupling with Quinoline: The final step involves coupling the sulfonamide intermediate with quinoline-3-amine under conditions that facilitate the formation of the desired product, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including the use of continuous flow reactors to improve yield and efficiency. The use of automated systems for precise control of reaction conditions is also common in industrial settings.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like chlorine and sulfonamide.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while the quinoline moiety can undergo reduction reactions.
Coupling Reactions: The compound can participate in various coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or palladium on carbon with hydrogen gas.
Major Products:
Substitution Products: Depending on the nucleophile, products can include various substituted derivatives.
Oxidation Products: Aldehydes or carboxylic acids.
Reduction Products: Reduced quinoline derivatives.
Scientific Research Applications
2,5-Dichloro-4-methoxy-N-(quinolin-3-yl)benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes or pathways involved in cancer cell proliferation.
Biological Studies: Used as a probe to study the interaction of sulfonamide compounds with biological targets, such as enzymes or receptors.
Chemical Biology: Employed in the design of chemical probes to investigate cellular processes and pathways.
Mechanism of Action
The mechanism of action of 2,5-dichloro-4-methoxy-N-(quinolin-3-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with active site residues, while the quinoline moiety can intercalate with DNA or interact with aromatic amino acids in proteins. These interactions can inhibit enzyme activity or disrupt protein-DNA interactions, leading to the compound’s biological effects.
Comparison with Similar Compounds
2,5-Dichloro-4-methoxybenzenesulfonamide: Lacks the quinoline moiety, making it less effective in certain biological applications.
N-(Quinolin-3-yl)benzenesulfonamide: Lacks the dichloro and methoxy substituents, which may reduce its potency or specificity.
Uniqueness: The presence of both the quinoline and sulfonamide groups in 2,5-dichloro-4-methoxy-N-(quinolin-3-yl)benzene-1-sulfonamide provides a unique combination of properties that enhance its biological activity and specificity. The dichloro and methoxy substituents further modulate its chemical reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2,5-dichloro-4-methoxy-N-quinolin-3-ylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O3S/c1-23-15-7-13(18)16(8-12(15)17)24(21,22)20-11-6-10-4-2-3-5-14(10)19-9-11/h2-9,20H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDFGZPMOYYPTJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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